N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride
Overview
Description
GSK269962A hydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting ROCK1 and ROCK2 with high potency. It has been widely studied for its potential therapeutic applications due to its ability to modulate various cellular functions, including contraction, motility, proliferation, and apoptosis .
Mechanism of Action
Target of Action
GSK269962 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .
Mode of Action
GSK269962 hydrochloride interacts with its targets, ROCK1 and ROCK2, by binding to their active sites, thereby inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to various cellular changes.
Biochemical Pathways
The primary biochemical pathway affected by GSK269962 hydrochloride is the Rho/ROCK signaling pathway . By inhibiting ROCK1 and ROCK2, GSK269962 hydrochloride disrupts the normal functioning of this pathway, which can lead to changes in cell adhesion, proliferation, and smooth muscle contraction .
Pharmacokinetics
It’s known that the compound has been used in in vivo studies, suggesting it has suitable bioavailability for such applications .
Result of Action
The inhibition of ROCK1 and ROCK2 by GSK269962 hydrochloride leads to a variety of cellular effects. For instance, it has been shown to block the generation of inflammatory cytokines in lipopolysaccharide-stimulated monocytes . Additionally, it induces vasorelaxation in preconstricted rat aorta .
Biochemical Analysis
Biochemical Properties
GSK269962 hydrochloride is known for its high specificity and potency as a ROCK inhibitor. It exhibits an IC50 of 1.6 nM for ROCK1 and 4 nM for ROCK2 . The compound interacts with several enzymes and proteins, including RSK1, MSK1, AKT1, AKT2, AKT3, CDK2, and GSK3α, albeit with significantly lower affinity compared to ROCK1 and ROCK2 . These interactions suggest that GSK269962 hydrochloride can modulate various signaling pathways, contributing to its anti-inflammatory and vasodilatory effects.
Cellular Effects
GSK269962 hydrochloride has profound effects on various cell types and cellular processes. In smooth muscle cells, it completely inhibits the formation of actin stress fibers induced by angiotensin II . This inhibition is crucial for its vasodilatory effects. Additionally, GSK269962 hydrochloride reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages . These effects highlight the compound’s potential in treating inflammatory conditions and cardiovascular diseases.
Molecular Mechanism
At the molecular level, GSK269962 hydrochloride exerts its effects primarily through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts various cellular processes, including cytoskeletal organization, cell migration, and gene expression. The compound’s ability to modulate multiple signaling pathways underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK269962 hydrochloride are both rapid and sustained. In vitro studies have shown that the compound induces vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM . In vivo, GSK269962 hydrochloride demonstrates a dose-dependent reduction in blood pressure in spontaneously hypertensive rats, with the effects peaking approximately two hours post-administration . These findings indicate that GSK269962 hydrochloride is both stable and effective over time.
Dosage Effects in Animal Models
The effects of GSK269962 hydrochloride vary with dosage in animal models. In spontaneously hypertensive rats, oral administration of the compound at doses of 0.3, 1, and 3 mg/kg induces a dose-dependent reduction in blood pressure . Higher doses are associated with more pronounced effects, but also with potential adverse effects such as increased heart rate due to baroreflex activation . These observations are critical for determining the therapeutic window and safety profile of GSK269962 hydrochloride.
Metabolic Pathways
GSK269962 hydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including contraction, motility, and proliferation . By inhibiting these kinases, GSK269962 hydrochloride can modulate metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, GSK269962 hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the site of action to exert its effects.
Subcellular Localization
GSK269962 hydrochloride is primarily localized in the cytoplasm, where it interacts with ROCK1 and ROCK2 . This subcellular localization is essential for its activity, as it allows the compound to effectively inhibit these kinases and modulate downstream signaling pathways. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK269962A hydrochloride involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of GSK269962A hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK269962A hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of ROCK in various chemical processes.
Biology: Investigated for its effects on cell motility, proliferation, and apoptosis in various cell types.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, cancer, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK pathways .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another selective ROCK inhibitor with similar applications but different potency and selectivity profiles.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm and other conditions.
Thiazovivin: A ROCK inhibitor used in stem cell research to enhance cell survival and proliferation
Uniqueness of GSK269962A Hydrochloride
GSK269962A hydrochloride stands out due to its high potency and selectivity for ROCK1 and ROCK2, making it a valuable tool for studying ROCK-related pathways.
Properties
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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